1-[5-Hydroxy-1-(2-methoxyphenyl)-2-methylindol-3-yl]ethanone
Description
1-[5-Hydroxy-1-(2-methoxyphenyl)-2-methylindol-3-yl]ethanone is a synthetic indole derivative characterized by:
- A 2-methyl substitution on the indole, increasing steric bulk.
- A 1-(2-methoxyphenyl) group attached to the indole nitrogen, influencing electronic properties.
- An ethanone moiety at the 3-position, common in bioactive indole derivatives.
Properties
IUPAC Name |
1-[5-hydroxy-1-(2-methoxyphenyl)-2-methylindol-3-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO3/c1-11-18(12(2)20)14-10-13(21)8-9-15(14)19(11)16-6-4-5-7-17(16)22-3/h4-10,21H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHKMIMYZFPAIJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1C3=CC=CC=C3OC)C=CC(=C2)O)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001320568 | |
| Record name | 1-[5-hydroxy-1-(2-methoxyphenyl)-2-methylindol-3-yl]ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001320568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49640931 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
5165-59-3 | |
| Record name | 1-[5-hydroxy-1-(2-methoxyphenyl)-2-methylindol-3-yl]ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001320568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[5-Hydroxy-1-(2-methoxyphenyl)-2-methylindol-3-yl]ethanone typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-hydroxy-5-methoxyacetophenone with appropriate reagents to introduce the indole ring and other functional groups. The reaction conditions often include the use of solvents like ethanol and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
1-[5-Hydroxy-1-(2-methoxyphenyl)-2-methylindol-3-yl]ethanone can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield ketones, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
1-[5-Hydroxy-1-(2-methoxyphenyl)-2-methylindol-3-yl]ethanone has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various complex organic molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of inflammatory and oxidative stress-related conditions.
Mechanism of Action
The mechanism of action of 1-[5-Hydroxy-1-(2-methoxyphenyl)-2-methylindol-3-yl]ethanone involves its interaction with specific molecular targets and pathways. The compound’s hydroxy and methoxy groups play crucial roles in its biological activity, allowing it to interact with enzymes and receptors involved in oxidative stress and inflammation. These interactions can modulate the activity of these pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Research Implications and Gaps
- Pharmacological Screening : The target compound’s unique structure warrants testing for 5-HT6 receptor modulation, given its similarity to ligands in .
- Metabolic Studies : The 5-hydroxy group may lead to glucuronidation or sulfation, differing from JWH-250’s oxidative metabolism .
- Safety Profile : Structural analogs highlight risks of receptor overactivation (e.g., psychosis, cardiovascular effects), necessitating caution in further studies .
Biological Activity
1-[5-Hydroxy-1-(2-methoxyphenyl)-2-methylindol-3-yl]ethanone is a complex organic compound that belongs to the indole family. This compound has garnered attention in pharmacological research due to its potential biological activities, particularly as enzyme inhibitors and in the treatment of various diseases. This article explores the biological activity of this compound, including its mechanism of action, efficacy in different biological systems, and relevant case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure highlights the presence of an indole core, which is known for its diverse biological activities.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The compound has been studied for its potential as an acetylcholinesterase (AChE) inhibitor, which is significant in the context of neurodegenerative diseases such as Alzheimer's disease.
Enzyme Inhibition
Research indicates that compounds similar to this compound exhibit potent inhibitory effects on AChE, with Ki values often in the low nanomolar range. For instance, related compounds have shown Ki values ranging from 22.13 nM to 62.11 nM against AChE, suggesting that this compound may exhibit comparable or superior inhibitory effects .
Antioxidant Activity
The compound has also been investigated for its antioxidant properties. Studies have demonstrated that indole derivatives can scavenge free radicals and reduce oxidative stress, which is implicated in various chronic diseases.
Antitumor Activity
Preliminary studies suggest that this compound may possess antitumor properties. Indole derivatives are known to induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including modulation of signaling pathways involved in cell proliferation and survival.
Case Study 1: AChE Inhibition
In a study focusing on the synthesis and bioactivity of indole derivatives, compounds similar to this compound were evaluated for their AChE inhibitory effects. The findings indicated that these compounds could significantly inhibit AChE activity, with implications for therapeutic applications in Alzheimer's disease .
Case Study 2: Antioxidant Properties
Another study examined the antioxidant potential of various indole derivatives, including those structurally related to this compound. The results showed a marked reduction in reactive oxygen species (ROS) levels, suggesting that these compounds could be beneficial in managing oxidative stress-related conditions .
Data Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
